Valbenazine works by depleting vesicular monoamine transporter 2 (VMAT2) in the central nervous system []. VMAT2 is a protein responsible for transporting neurotransmitters, including dopamine, into synaptic vesicles for storage. By reducing VMAT2 levels, valbenazine decreases the amount of dopamine available for release, leading to a reduction in the abnormal movements associated with TD [].
[] Journal of Clinical Psychiatry: "A review of the efficacy and safety of valbenazine for the treatment of tardive dyskinesia"()
While research on valbenazine's use for TD is well-established, ongoing scientific investigations are exploring its potential in other areas:
Valbenazine is a pharmaceutical compound primarily used for treating tardive dyskinesia, a condition characterized by involuntary movements often resulting from long-term use of antipsychotic medications. Marketed under the brand name Ingrezza, valbenazine functions as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of neurotransmitter release, particularly dopamine. Its chemical formula is CHNO, and it has a molar mass of approximately 418.578 g/mol .
Valbenazine belongs to a class of drugs called vesicular monoamine transporter 2 (VMAT2) inhibitors []. VMAT2 is a protein in nerve cells that helps package dopamine and other neurotransmitters into vesicles for storage and release []. By inhibiting VMAT2, valbenazine reduces the levels of dopamine released in the brain, which is thought to contribute to its therapeutic effect in tardive dyskinesia [].
Valbenazine undergoes hydrolysis to produce its active metabolite, [+]-α-dihydrotetrabenazine. This transformation is facilitated by the action of various enzymes, notably cytochrome P450 isoforms such as CYP3A4 and CYP2D6. The hydrolysis reaction can be summarized as follows:
The active metabolite exhibits a significantly higher affinity for VMAT2 compared to valbenazine itself, with an inhibitory constant (K) of approximately 3 nM .
Valbenazine's primary mechanism of action involves the reversible inhibition of VMAT2, leading to decreased dopamine storage in synaptic vesicles and subsequent reduction in dopamine release. This mechanism is particularly beneficial in managing conditions associated with dopamine hypersensitivity, such as tardive dyskinesia. Valbenazine shows minimal affinity for other monoamine receptors, which contributes to its favorable safety profile . Clinical studies have demonstrated its efficacy in reducing symptoms associated with tardive dyskinesia and chorea related to Huntington's disease .
The synthesis of valbenazine typically involves several key steps:
Valbenazine is primarily prescribed for:
Additionally, ongoing research explores its potential applications in other movement disorders and neuropsychiatric conditions due to its dopaminergic modulation properties .
Valbenazine exhibits specific interactions with various cytochrome P450 enzymes. Notably:
Concomitant use with strong inhibitors of these enzymes may increase exposure to valbenazine and its metabolites, necessitating dosage adjustments to mitigate adverse effects .
Additionally, valbenazine has shown no significant interactions with substrates of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP2E1 .
Several compounds share structural or functional similarities with valbenazine. Below is a comparison highlighting their unique aspects:
Compound Name | Mechanism of Action | Affinity for VMAT2 (K) | Indications |
---|---|---|---|
Tetrabenazine | VMAT2 inhibitor | ~10 nM | Tardive dyskinesia |
Deutetrabenazine | VMAT2 inhibitor | ~5 nM | Tardive dyskinesia |
Bromocriptine | Dopamine receptor agonist | N/A | Parkinson's disease |
Amantadine | NMDA receptor antagonist | N/A | Parkinson's disease |
Valbenazine's selectivity for VMAT2 over other monoamine transporters distinguishes it from similar compounds like tetrabenazine and deutetrabenazine. This selectivity minimizes off-target effects and enhances its therapeutic profile specifically for tardive dyskinesia without significantly affecting other neurotransmitter systems .
Acute Toxic;Irritant;Health Hazard